molecular formula C12H16N2O B8563035 (S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine CAS No. 86138-19-4

(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine

Cat. No.: B8563035
CAS No.: 86138-19-4
M. Wt: 204.27 g/mol
InChI Key: OGNJZVNNKBZFRM-QMMMGPOBSA-N
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Description

(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine is a compound belonging to the class of indole derivatives Indole derivatives are significant in various fields due to their diverse biological activities and applications

Preparation Methods

The synthesis of (S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine involves several steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions typically involve refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the ethanamine side chain, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

Comparison with Similar Compounds

(S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other indole derivatives.

Properties

CAS No.

86138-19-4

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(2S)-1-(5-methoxy-1H-indol-3-yl)propan-2-amine

InChI

InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3/t8-/m0/s1

InChI Key

OGNJZVNNKBZFRM-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C=C(C=C2)OC)N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)OC)N

Origin of Product

United States

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